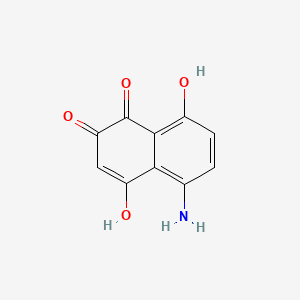

5-Amino-2,8-dihydroxy-1,4-naphthalenedione

Description

Properties

CAS No. |

500733-87-9 |

|---|---|

Molecular Formula |

C10H7NO4 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

5-amino-4,8-dihydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C10H7NO4/c11-4-1-2-5(12)9-8(4)6(13)3-7(14)10(9)15/h1-3,12-13H,11H2 |

InChI Key |

KLWLNKJFFAUFBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1N)C(=CC(=O)C2=O)O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material: Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone)

Naphthazarin is commercially available or can be synthesized via Friedel-Crafts acylation of hydroquinone and maleic anhydride under molten salt conditions, followed by hydrolysis and purification steps. This precursor is essential for the amino substitution reaction.

Amination Reaction

- Reagents: Naphthazarin and a primary alkylamine (RNH2), where R can be various alkyl or functionalized alkyl groups.

- Solvents: Ethanol or dimethylformamide (DMF) are preferred organic solvents.

- Conditions: The reaction is carried out at low temperatures (0°C to room temperature) to control the reaction rate and selectivity.

- Molar Ratio: Naphthazarin to amine ratio is typically between 1:5 and 1:25 to ensure complete substitution.

- Procedure: The naphthazarin solution in ethanol is gradually added to the amine under stirring at 0–2°C. The reaction proceeds for 1 to 5 hours under anaerobic conditions to prevent oxidation.

Isolation and Purification of Intermediate

- After reaction completion, the mixture is poured into dilute hydrochloric acid to precipitate the product.

- The precipitate is filtered, dried under vacuum, and purified by column chromatography using silica gel and benzene as the eluent.

- Final recrystallization is performed from ethanol to obtain pure amino-substituted intermediate.

Reduction to Final Product

- The intermediate is reduced to this compound using reducing agents such as sodium dithionite in the presence of alkaline compounds (potassium hydroxide, sodium hydroxide, or sodium carbonate).

- The reduction can be performed in aqueous or alcoholic media at room temperature to reflux temperature for 1 to 5 hours under anaerobic conditions.

- Alternative reduction methods include zinc in aqueous hydrochloric acid.

- The product is isolated by filtration and purified similarly by recrystallization.

Reaction Scheme Summary

| Step | Reactants/Conditions | Product/Notes |

|---|---|---|

| 1 | Naphthazarin + RNH2 (amine), EtOH or DMF, 0–2°C, 1–5 h | Amino-substituted intermediate (e.g., 2-amino-5,8-dihydroxynaphthoquinone) |

| 2 | Intermediate + Na2S2O4 + KOH/NaOH, aqueous/alcoholic medium, RT to reflux, 1–5 h | This compound (final reduced product) |

Representative Experimental Data

| Parameter | Details |

|---|---|

| Naphthazarin amount | 10 mmol in 80 mL ethanol |

| Amine amount | 200 mmol (e.g., n-heptylamine) |

| Temperature | 0–2°C during addition and reaction |

| Reaction time | 3.5 hours |

| Workup | Acidification with dilute HCl, filtration, vacuum drying |

| Purification | Silica gel column chromatography (benzene), recrystallization from ethanol |

| Yield | Not explicitly stated; typical yields range from moderate to high depending on amine |

Research Findings and Notes

- The reaction proceeds with formation of several tautomers, but the desired 6-amino-2,3-dihydro-5,8-dihydroxynaphthalene-1,4-dione is confirmed by ^13C-NMR and other spectroscopic data.

- The method is versatile, allowing substitution with various alkyl and functionalized amines, including 2-methoxyethanolamine and longer alkyl chains.

- Anaerobic conditions are critical to prevent oxidation of sensitive hydroxyquinone moieties.

- The reduction step is crucial to convert the quinonoid intermediate to the hydroquinone form with amino substitution.

Additional Synthetic Routes

While the above method is the most direct and documented, alternative synthetic routes to 5,8-dihydroxy-1,4-naphthoquinone (the precursor) involve Friedel-Crafts acylation of hydroquinone with maleic anhydride in the presence of aluminum chloride and sodium chloride at elevated temperatures (around 200°C) under high pressure, followed by acid hydrolysis and extraction steps. This precursor synthesis is foundational for subsequent amination.

Summary Table of Key Preparation Parameters

| Aspect | Details |

|---|---|

| Starting material | 5,8-Dihydroxy-1,4-naphthoquinone (naphthazarin) |

| Amination reagent | Primary alkylamines (e.g., n-heptylamine) |

| Solvent | Ethanol, Dimethylformamide (DMF) |

| Temperature | 0–25°C (low temperature preferred) |

| Reaction time | 1–5 hours |

| Reduction agent | Sodium dithionite, Zinc/HCl |

| Reduction conditions | Room temperature to reflux, 1–5 hours, anaerobic |

| Purification | Acid precipitation, column chromatography, recrystallization |

| Product confirmation | ^13C-NMR, IR, mass spectrometry |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound undergoes oxidation reactions, often using agents like manganese dioxide.

Reduction: It can be reduced under specific conditions to form various derivatives.

Substitution: Halogen derivatives of 1,4-naphthoquinone, such as 2-chloro-5,8-dihydroxy-1,4-naphthoquinone, are formed through substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Manganese dioxide (MnO₂) is commonly used for oxidation.

Reducing Agents: Various reducing agents can be employed depending on the desired derivative.

Substitution Reagents: Halogenating agents like chlorine and bromine are used for substitution reactions.

Major Products

Oxidation Products: Various oxidized forms of naphthoquinone derivatives.

Reduction Products: Reduced derivatives with altered functional groups.

Substitution Products: Halogenated naphthoquinone derivatives.

Scientific Research Applications

Antimicrobial Activity

1. Antibacterial Properties

Research has demonstrated that 5-amino-2,8-dihydroxy-1,4-naphthalenedione exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In a study examining different naphthoquinones, this compound showed the highest effectiveness with inhibition zones measuring up to 20 mm against strains such as Staphylococcus aureus, Streptococcus species, and others at a concentration of 50 µg/ml . The effective concentration (EC50) was determined to be 8 µg/ml against S. aureus, indicating its potential as an antibiotic candidate .

2. Antifungal Effects

In addition to its antibacterial properties, this compound has demonstrated antifungal efficacy. A study reported that this compound effectively reduced respiratory activity in various fungi and could serve as a new potential drug candidate for antifungal therapies .

Anticancer Applications

1. Cytotoxicity Against Cancer Cell Lines

The compound has shown promising results in anticancer research. For instance, it exhibited significant cytotoxicity against several cancer cell lines including A549 (lung cancer), HepG2 (liver cancer), and K562 (chronic myeloid leukemia). The IC50 values for these cell lines were reported to be below 10 µM for several derivatives of naphthoquinone .

2. Mechanism of Action

The mechanism behind the anticancer activity of this compound is associated with the induction of reactive oxygen species (ROS) and autophagy in cancer cells. For example, one study found that the compound promoted the recycling of epidermal growth factor receptor (EGFR) and activated related signaling pathways in A549 cells . This suggests a dual action where it not only inhibits cancer cell proliferation but also alters cellular signaling mechanisms.

Case Studies and Research Findings

Mechanism of Action

The compound exerts its effects through various mechanisms:

Membrane Damage: It disrupts membrane integrity, causing leakage and damage.

DNA Damage: It causes DNA leakage and damage, affecting cellular functions.

Respiratory Chain Disruption: It disrupts the respiratory chain, leading to reduced cellular respiration.

Comparison with Similar Compounds

5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin)

- Structure : Hydroxyl groups at positions 5 and 6.

- Key Properties: Exhibits redox activity via two monoelectronic reduction steps, attributed to the quinone moiety . Induces apoptosis through oxidative stress, mitochondrial AIF activation, and p53-dependent pathways .

2-Benzylamino-1,4-naphthalenedione

- Structure: Benzylamino group at position 2.

- Key Properties: Forms intramolecular hydrogen bonds (e.g., N–H···O=C) and intermolecular interactions, stabilizing its crystal lattice . Cyclic voltammetry reveals two monoelectronic redox peaks, similar to Naphthazarin, but with shifted potentials due to the electron-donating benzylamino group .

5-Amino-8-hydroxy-3,7-dibromo-1,4-naphthoquinone Imine

- Structure: Amino and hydroxyl groups at positions 5 and 8, with bromine at positions 3 and 5.

- Likely exhibits altered redox behavior due to electron-withdrawing bromine substituents. Contrast with Target Compound: Bromination at positions 3 and 7 may confer distinct reactivity in cross-coupling reactions or antimicrobial applications, unlike the target compound’s unsubstituted positions.

Biological Activity

5-Amino-2,8-dihydroxy-1,4-naphthalenedione, also known as naphthazarin (DHNQ), is a compound belonging to the class of naphthoquinones, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential neuroprotective properties.

1. Antimicrobial Activity

Mechanisms of Action:

Naphthazarin exhibits significant antimicrobial properties against various bacterial and fungal strains. The mechanisms through which it exerts these effects include:

- Membrane Damage: Naphthazarin disrupts the integrity of microbial cell membranes, leading to leakage of cellular contents. Studies have shown severe membrane damage in Staphylococcus aureus, Staphylococcus epidermidis, and Candida albicans upon treatment with DHNQ .

- DNA Damage: The compound induces DNA leakage and damage in microbial cells, further contributing to its antimicrobial efficacy .

- Respiratory Chain Disruption: In C. albicans, naphthazarin has been reported to cause a 78% reduction in respiratory activity .

Minimum Inhibitory Concentrations (MIC):

The MIC values for naphthazarin against various microorganisms are as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Candida albicans | <0.6 |

| Staphylococcus aureus | 1.2 |

| Staphylococcus epidermidis | 2 |

| Bacillus cereus | 6 |

| Proteus vulgaris | 10 |

| Salmonella enteritidis | 14 |

These results indicate that naphthazarin is particularly effective against gram-positive bacteria and fungi, suggesting its potential as a new therapeutic agent in treating infections caused by resistant strains .

2. Antioxidant Activity

Naphthazarin has also been studied for its antioxidant properties. It has been shown to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Research Findings:

- In vitro studies have demonstrated that naphthazarin can inhibit ROS generation in neuronal cells exposed to neurotoxins such as paraquat and 6-hydroxydopamine (6-OHDA), thereby enhancing cell viability .

- The compound's ability to modulate mitochondrial membrane potential and maintain biomembrane permeability further supports its role as an antioxidant agent .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of naphthazarin derivatives against neurodegenerative conditions. The compound's protective effects are attributed to its ability to reduce oxidative stress and apoptosis in neuronal cells.

Case Studies:

- A study involving Neuro-2a cells indicated that naphthazarin derivatives significantly increased cell viability and reduced apoptotic markers under oxidative stress conditions induced by neurotoxins .

- The mechanism involves the modulation of signaling pathways related to apoptosis and inflammation, showcasing the therapeutic potential of naphthazarin in neurodegenerative diseases such as Parkinson's disease .

Q & A

What experimental approaches are recommended for synthesizing 5-Amino-2,8-dihydroxy-1,4-naphthalenedione with high purity?

Methodological Answer:

Synthesis typically involves condensation reactions under controlled pH and temperature. For example, sodium salt derivatives can be obtained by dissolving the compound in an aqueous organic alkaline solution (e.g., ethanol/water mix) followed by crystallization at low temperatures (−5 to 7°C) to enhance purity . Characterization via HPLC or LC-MS is critical to confirm purity (>98%), as impurities can interfere with downstream biological assays .

How can computational methods like DFT elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3PW91/6-31+G(d) level can model intramolecular interactions, such as hydrogen bonding and charge distribution, which influence redox behavior. For instance, DFT calculations paired with cyclic voltammetry (CV) reveal two monoelectronic redox peaks, correlating with quinone/hydroquinone transitions . These models help predict reactivity in enzymatic or catalytic systems.

What spectroscopic and structural techniques are optimal for resolving ambiguities in its molecular conformation?

Methodological Answer:

- X-ray crystallography identifies intermolecular H-bonds and non-classical interactions (e.g., C–H···O) critical for stability .

- Solid-state NMR clarifies protonation states of amino and hydroxyl groups.

- FT-IR and UV-Vis spectroscopy track tautomeric equilibria (e.g., keto-enol shifts) in solution .

Combined with computational data, these techniques resolve structural ambiguities arising from dynamic equilibria.

How does this compound induce apoptosis in cancer cells, and what experimental models validate this?

Methodological Answer:

The compound triggers apoptosis via oxidative stress (ROS generation) and mitochondrial pathway activation, validated by:

- Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells.

- Western blotting for caspase-3/9 and Bax/Bcl-2 ratios.

- Fluorescent probes (e.g., DCFH-DA) to measure ROS levels in vitro .

Dose-response studies in cell lines (e.g., HeLa, MCF-7) and xenograft models are essential to establish efficacy and selectivity .

What contradictions exist in reported redox properties, and how can they be reconciled?

Methodological Answer:

Discrepancies in redox potentials (e.g., CV vs. DPV data) may arise from solvent effects, pH, or adsorption on electrodes. Standardizing conditions (e.g., 0.1 M PBS at pH 7.4) and using a Ag/AgCl reference electrode improves reproducibility. Comparative studies with analogues (e.g., naphthazarin) clarify substituent effects on redox behavior .

How can researchers design derivatives to enhance bioactivity while minimizing toxicity?

Methodological Answer:

- Structure-Activity Relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., Br, NO₂) at C-2 or C-8 to stabilize semiquinone radicals, enhancing pro-apoptotic activity .

- Heterodimer synthesis : Conjugation with moieties like 6'-methoxycinchonan-9-ol improves antiviral activity, as seen in coronaviral infection models .

- Toxicity screening : Use zebrafish embryos or 3D spheroid models to assess hepatotoxicity and neurotoxicity early in development .

What analytical challenges arise in quantifying degradation products under physiological conditions?

Methodological Answer:

Degradation via hydrolysis or photolysis generates reactive intermediates (e.g., semiquinones).

- LC-HRMS with stable isotope labeling tracks degradation pathways.

- EPR spectroscopy detects free radicals in real-time.

- Accelerated stability studies (40°C/75% RH) under ICH guidelines identify major degradants .

How can conflicting data on enzyme inhibition mechanisms be resolved?

Methodological Answer:

For enzyme targets like GABA-AT, combine:

- Kinetic assays (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition.

- Molecular docking (AutoDock Vina) and MD simulations to visualize binding modes.

- Isothermal Titration Calorimetry (ITC) quantifies binding affinity and entropy changes, resolving ambiguities from indirect assays .

What interdisciplinary approaches integrate this compound into materials science or catalytic systems?

Methodological Answer:

- Electrochemical sensors : Immobilize the compound on carbon nanotubes for H₂O₂ detection, leveraging its chemiluminescent properties .

- Photodynamic therapy : Pair with near-infrared dyes to enhance singlet oxygen generation in tumor microenvironments .

- Catalysis : Use as a redox mediator in organic transformations (e.g., C–H activation), monitored by in situ Raman spectroscopy .

How should researchers address discrepancies in reported biological activities across studies?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., ATCC-validated), passage numbers, and culture conditions.

- Meta-analysis : Pool data from public repositories (e.g., ChEMBL) to identify trends.

- Orthogonal validation : Confirm anti-inflammatory activity via both NF-κB luciferase reporters and cytokine ELISA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.